molecular formula C5H5N3S B1359673 Pyrimidine-2-carbothioamide CAS No. 4537-73-9

Pyrimidine-2-carbothioamide

Cat. No. B1359673
CAS RN: 4537-73-9
M. Wt: 139.18 g/mol
InChI Key: QAUHVPUYFSGVME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidine-2-carbothioamide derivatives have been the subject of various studies due to their potential therapeutic applications. These compounds are characterized by a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to pyridine. One of the derivatives, N-(3,5-difluorophenyl)-2-pyridinecarbothioamide, has been identified as a potent gastric mucosal protectant, more effective than sucralfate and ranitidine in protecting against ethanol-induced lesions in rats .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves condensation reactions, as seen in the creation of novel pyrimidine derivatives of ascorbic acid derivatives . Another approach is the Heck-type palladium-mediated coupling reaction used in the synthesis of pyridine C-nucleosides, which are analogs of natural nucleosides . Additionally, N-aryl 2-cyanothioacetamide intermediates have been utilized in the synthesis of various heterocyclic compounds, including 3-cyano-2(1H)-pyridinethiones .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with various substituents influencing their properties. For instance, the stereostructure of certain ascorbic acid-derived pyrimidine compounds was confirmed through NMR spectroscopy and X-ray crystallography . Carbazole-pyrimidine conjugates have been synthesized with different substituents affecting their electronic and photophysical properties, as evidenced by their intramolecular charge-transfer states and fluorescence emission .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, which are essential for their biological activity. For example, the antimicrobial and antifungal activities of some pyrazole-1-carbothioamides and pyrimidine-2(1H)-thiones were evaluated, indicating the potential for these compounds to interact with biological systems . The synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones involved nucleophilic aromatic substitution and ring closure, demonstrating the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely, as seen in the diverse biopharmaceutical properties of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones. These properties include solubility, permeability, and predicted human in vivo intrinsic clearance values, which are crucial for their potential as therapeutic agents . The electronic, photophysical, and electrochemical properties of carbazole-pyrimidine conjugates also highlight the importance of structural variations on the properties of these compounds .

Scientific Research Applications

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

  • Anti-inflammatory Applications

    • Summary : Pyrimidines have been found to have anti-inflammatory effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
    • Methods : Numerous methods for the synthesis of pyrimidines are described .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Synthesis of Polyfunctionalized Derivatives

    • Summary : A one-pot approach for the synthesis of polyfunctionalized imidazopyridine carbonitrile and pyridopyrimidine carbothioamide derivatives has been described .
    • Methods : The reaction involves 1,1-bis (methylthio)-2-nitroethene, ethylenediamine/1,3-propanediamine, aromatic aldehydes, and 2-cyanothioacetamide in ethanol at reflux .
    • Results : This protocol involved Michael reaction, imine-enamine tautomerization, and cyclization sequences .
  • Antibacterial Applications

    • Summary : Pyrimidine derivatives have shown promising antibacterial activity against different bacterial species .
    • Methods : A series of pyrimidine derivatives were synthesized and subjected to in vitro study of antibacterial activities .
    • Results : The inhibition values were compared with the standard drug, ciprofloxacin. Most of the synthesized compounds showed promising antibacterial activity .
  • Antitumor and Anticancer Applications

    • Summary : Pyrimidine derivatives have been used as antitumor and anticancer agents .
    • Methods : Various methods have been used to synthesize pyrimidine derivatives .
    • Results : Some of these derivatives have shown promising results in inhibiting tumor and cancer cell growth .
  • Antioxidant Applications

    • Summary : Pyrimidines are known to display a range of pharmacological effects including antioxidants .
    • Methods : Various methods have been used to synthesize pyrimidine derivatives .
    • Results : Some of these derivatives have shown promising results in exhibiting antioxidant effects .
  • Antihypertensive Applications

    • Summary : Pyrimidines have been used as antihypertensive agents .
    • Methods : A series of pyrimidine derivatives were synthesized and subjected to in vitro study of antihypertensive activities .
    • Results : Most of the synthesized compounds showed promising antihypertensive activity .

Safety And Hazards

While specific safety and hazard information for Pyrimidine-2-carbothioamide was not found in the search results, it’s important to handle all chemicals with appropriate safety measures. This includes wearing protective equipment and working in a well-ventilated area .

Future Directions

Future research could focus on the development of novel pyrimidine analogs, including Pyrimidine-2-carbothioamide, possessing enhanced anti-inflammatory activities with minimum toxicity . Additionally, the design and synthesis of pyrimidine-2-carboxamide analogs based on previous work could be explored further .

properties

IUPAC Name

pyrimidine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3S/c6-4(9)5-7-2-1-3-8-5/h1-3H,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUHVPUYFSGVME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70632175
Record name Pyrimidine-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidine-2-carbothioamide

CAS RN

4537-73-9
Record name Pyrimidine-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrimidine-2-carbothioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-cyanopyrimidine (15 g) and thioacetamide (20 g) in 100 mL of 10% concentrated HCl in Miff is heated with stirring at 90° C. for three hours and cooled. The solid is collected by filtration, washed with water and dried to afford the title compound.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrimidine-2-carbothioamide
Reactant of Route 2
Reactant of Route 2
Pyrimidine-2-carbothioamide
Reactant of Route 3
Pyrimidine-2-carbothioamide
Reactant of Route 4
Reactant of Route 4
Pyrimidine-2-carbothioamide
Reactant of Route 5
Pyrimidine-2-carbothioamide
Reactant of Route 6
Pyrimidine-2-carbothioamide

Citations

For This Compound
3
Citations
Z Sahin, M Ertas, B Berk, SN Biltekin, L Yurttas… - Bioorganic & medicinal …, 2018 - Elsevier
… mmol) followed by a reaction with equimolar pyrimidine-2-carbothioamide (50 mmol). In the … in dioxane for 48 h to obtain pyrimidine-2-carbothioamide as the starting material. This is …
Number of citations: 38 www.sciencedirect.com
R Menzel, S Kupfer, R Mede, D Weiß… - European Journal of …, 2012 - Wiley Online Library
… Pyridine-2-carbothioamide, pyrazine-2-carbothioamide, and pyrimidine-2-carbothioamide are commercially available or can be prepared from the corresponding nitriles and H 2 S. Pd(…
NE Alom - 2020 - search.proquest.com
N, S-and N, O-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and bioactive natural products. These types of compounds exhibit a broad …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.